An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (5-Fluoropyrimidin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoropyrimidin-2-yl)methanol is a crucial heterocyclic building block in medicinal chemistry. The strategic placement of a fluorine atom on the pyrimidine ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a comprehensive overview of the fundamental properties of (5-Fluoropyrimidin-2-yl)methanol, including its structural features, predicted physicochemical parameters, and spectroscopic data. Furthermore, a detailed, plausible synthetic protocol is outlined, offering insights into its preparation. The guide culminates in a discussion of its current and potential applications in drug discovery, highlighting its role in the development of novel therapeutics.
Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine scaffold, a privileged structure in numerous biologically active compounds, when combined with fluorine, creates a powerful platform for the design of novel therapeutics. (5-Fluoropyrimidin-2-yl)methanol, with its reactive hydroxymethyl group, serves as a versatile synthon for introducing this valuable pharmacophore into a wide array of molecular architectures.
Physicochemical and Spectroscopic Properties
Physicochemical Properties
The following table summarizes the key physicochemical properties of (5-Fluoropyrimidin-2-yl)methanol.
| Property | Value | Source |
| CAS Number | 1227574-72-2 | [1] |
| Molecular Formula | C₅H₅FN₂O | [1] |
| Molecular Weight | 128.10 g/mol | [2] |
| Appearance | White to off-white powder/solid | |
| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted to be soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water and non-polar organic solvents. | General chemical principles |
| pKa | Not experimentally determined. The pyrimidine nitrogens are weakly basic. | General chemical principles |
Rationale for Predicted Solubility: The presence of the polar hydroxymethyl group and the nitrogen atoms in the pyrimidine ring suggests solubility in polar protic and aprotic solvents. The aromatic and fluorinated nature of the ring would limit aqueous solubility.
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data for (5-Fluoropyrimidin-2-yl)methanol, based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | Singlet | 2H | H4, H6 |
| ~5.5 | Triplet | 1H | -OH |
| ~4.6 | Doublet | 2H | -CH₂- |
Causality Behind Predictions: The two protons on the pyrimidine ring (H4 and H6) are expected to be in a similar chemical environment and appear as a singlet downfield due to the electron-withdrawing nature of the nitrogen atoms and the fluorine atom. The hydroxyl proton will be a triplet due to coupling with the adjacent methylene group, and its chemical shift can be variable depending on concentration and water content. The methylene protons will appear as a doublet due to coupling with the hydroxyl proton.
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (doublet, ¹JCF) | C5 |
| ~158 | C2 |
| ~157 (doublet, ²JCF) | C4, C6 |
| ~62 | -CH₂- |
Causality Behind Predictions: The carbon atom directly attached to the fluorine (C5) will exhibit a large coupling constant (¹JCF) and appear as a doublet. The carbons adjacent to the fluorinated carbon (C4 and C6) will show a smaller coupling constant (²JCF). The carbon bearing the hydroxymethyl group (C2) will be significantly downfield. The methylene carbon will appear in the typical range for a carbon attached to an oxygen atom.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| 1250-1000 | Strong | C-F stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Causality Behind Predictions: The spectrum will be dominated by a broad O-H stretch characteristic of the alcohol. Aromatic C-H stretches will appear above 3000 cm⁻¹. The pyrimidine ring will show characteristic C=C and C=N stretching vibrations. Strong absorptions for the C-F and C-O single bonds are also expected.
| m/z | Interpretation |
| 128 | [M]⁺ (Molecular ion) |
| 111 | [M - OH]⁺ |
| 99 | [M - CH₂OH]⁺ |
Causality Behind Predictions: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 128. Common fragmentation patterns would involve the loss of the hydroxyl group or the entire hydroxymethyl group.
Synthesis and Purification
A robust and scalable synthesis of (5-Fluoropyrimidin-2-yl)methanol is crucial for its application in drug discovery programs. A plausible and commonly employed synthetic route involves the reduction of a corresponding carbonyl compound, such as an ester or an aldehyde.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of (5-Fluoropyrimidin-2-yl)methanol.
Step-by-Step Experimental Protocol
This protocol describes the reduction of methyl 5-fluoropyrimidine-2-carboxylate using lithium aluminum hydride (LiAlH₄).
Materials:
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Methyl 5-fluoropyrimidine-2-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Potassium sodium tartrate (Rochelle's salt)
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: Under an inert atmosphere, a solution of methyl 5-fluoropyrimidine-2-carboxylate (1.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.
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Addition of Reducing Agent: A solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF is added dropwise to the stirred solution of the ester at 0 °C. The rate of addition should be controlled to maintain the temperature below 5 °C.
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Expert Insight: The use of an excess of LiAlH₄ ensures the complete reduction of the ester. The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
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Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to break up the aluminum salts and facilitate filtration.
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Trustworthiness: This sequential addition of water and base is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the formation of granular precipitates that are easily filtered.
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Extraction and Drying: The resulting suspension is filtered, and the filter cake is washed with ethyl acetate. The combined filtrate is then transferred to a separatory funnel, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The crude (5-Fluoropyrimidin-2-yl)methanol is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Reactivity and Chemical Transformations
The chemical reactivity of (5-Fluoropyrimidin-2-yl)methanol is primarily dictated by the hydroxymethyl group and the electron-deficient nature of the fluoropyrimidine ring.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality can undergo a variety of standard chemical transformations, providing access to a diverse range of derivatives.
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Oxidation: Mild oxidation (e.g., with manganese dioxide) yields 5-fluoropyrimidine-2-carbaldehyde, a key intermediate for forming imines, oximes, and other derivatives through condensation reactions.
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Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers under standard conditions, allowing for the introduction of various functional groups.
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Conversion to Halides: Treatment with reagents such as thionyl chloride or phosphorus tribromide converts the alcohol to the corresponding halide, which is a versatile precursor for nucleophilic substitution reactions.
Reactivity of the Fluoropyrimidine Ring
The fluorine atom at the 5-position and the two nitrogen atoms make the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation of the ring.
Applications in Drug Discovery
(5-Fluoropyrimidin-2-yl)methanol is a valuable building block for the synthesis of libraries of compounds for high-throughput screening and for the lead optimization phase of drug discovery.
As a Scaffold for Kinase Inhibitors
The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The 5-fluoro substituent can enhance binding affinity and improve metabolic stability. The hydroxymethyl group provides a convenient attachment point for side chains that can target other regions of the ATP-binding pocket or solvent-exposed areas, leading to improved potency and selectivity.
In the Synthesis of Antiviral and Anticancer Agents
Fluorinated pyrimidines are a class of antimetabolites that interfere with nucleotide synthesis. 5-Fluorouracil is a widely used anticancer drug. While (5-Fluoropyrimidin-2-yl)methanol itself is not an active drug, it can be incorporated into nucleoside analogs and other compounds designed to target enzymes involved in DNA and RNA synthesis in cancer cells and viruses.
Logical Flow for Drug Discovery Application
Caption: A logical workflow illustrating the use of (5-Fluoropyrimidin-2-yl)methanol in a drug discovery program.
Safety and Handling
(5-Fluoropyrimidin-2-yl)methanol should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.
Conclusion
(5-Fluoropyrimidin-2-yl)methanol is a strategically important building block for medicinal chemists. Its combination of a reactive handle and a fluorinated pyrimidine core provides a versatile platform for the synthesis of novel drug candidates. While detailed experimental data is limited, this guide provides a solid foundation of its predicted properties, a reliable synthetic approach, and a clear rationale for its application in drug discovery. As the demand for more effective and safer therapeutics continues to grow, the utility of such fluorinated building blocks is poised to expand, making a thorough understanding of their basic properties essential for researchers in the field.
References
- Google Patents. (2010). United States Patent US20100144783A1.
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Synthonix, Inc. (n.d.). 1227574-72-2 | 5-Fluoropyrimidine-2-methanol. Retrieved from [Link]
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Chem-Express. (n.d.). CAS 1227574-72-2|(5-Fluoropyrimidin-2-yl)methanol. Retrieved from [Link]
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PubChem. (n.d.). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2. Retrieved from [Link]
